molecular formula C15H12N6O4S3 B2509164 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-17-1

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2509164
CAS RN: 477215-17-1
M. Wt: 436.48
InChI Key: XAJCGWBCRWBJRX-UHFFFAOYSA-N
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Description

The compound "N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule that likely contains multiple functional groups, including thiadiazole, amino, oxoethyl, and benzo[d][1,3]dioxole moieties. These functional groups are known to contribute to various biological activities, which makes the compound a potential candidate for pharmacological studies.

Synthesis Analysis

The synthesis of related compounds with thiadiazole scaffolds has been reported using microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly . The Schiff's bases containing thiadiazole and benzamide groups have been synthesized and confirmed by IR, NMR, mass spectral study, and elemental analysis . This suggests that similar methods could potentially be applied to the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the compound. The molecular docking studies are also performed to predict the probable mechanism of action of these compounds .

Chemical Reactions Analysis

Thiadiazole compounds can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the reaction of thiadiazole derivatives with thioglycolic acid has been reported to produce compounds with nematicidal and antimicrobial activity . This indicates that the compound may also be reactive and could potentially be modified to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the thiadiazole core. The ADMET properties of these compounds are computationally predicted to assess their drug-likeness, which includes good oral behavior for some synthesized thiadiazole derivatives . This analysis is crucial for understanding the pharmacokinetic profile of the compound and its suitability as a drug candidate.

Scientific Research Applications

Anticancer Research

Research has shown that compounds containing a thiadiazole scaffold, similar to N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, possess significant anticancer properties. For instance, a study involved synthesizing novel compounds with a thiadiazole scaffold, which exhibited promising in vitro anticancer activity against multiple human cancer cell lines. The study highlighted the potential of these compounds as anticancer agents, with some showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).

Antibacterial Applications

Another research avenue for similar compounds includes their use as antibacterial agents. A study involving the synthesis of novel analogs with the 1,3,4-thiadiazol-2-yl group demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study suggests these compounds could be effective in combating bacterial infections, with certain compounds showing activity at non-cytotoxic concentrations (Palkar et al., 2017).

Angiotensin II Receptor Antagonism

Compounds containing 1,3,4-thiadiazole have also been researched for their potential in angiotensin II receptor antagonism. A study found that benzimidazole derivatives bearing acidic heterocycles, such as 5-oxo-1,2,4-thiadiazole, showed strong inhibitory effects on angiotensin II-induced responses. These findings indicate potential applications in the treatment of hypertension (Kohara et al., 1996).

Synthesis of Complexes

Research also includes the synthesis of metal complexes with thiadiazolobenzamide. One study reported the synthesis of N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide and its complexes with Ni and Pd. Such studies open pathways for exploring the chemical properties and potential applications of these complexes in various fields (Adhami et al., 2012).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the antimicrobial activity of related compounds, it may be of interest to investigate this compound’s potential as an antimicrobial agent .

properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O4S3/c1-7-18-19-13(27-7)16-11(22)5-26-15-21-20-14(28-15)17-12(23)8-2-3-9-10(4-8)25-6-24-9/h2-4H,5-6H2,1H3,(H,16,19,22)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJCGWBCRWBJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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